molecular formula C17H24N2O4 B1390795 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid CAS No. 1027511-74-5

1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid

Cat. No. B1390795
M. Wt: 320.4 g/mol
InChI Key: PXFJWKWTINVBAL-UHFFFAOYSA-N
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Description

“1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid” is an organic compound with the molecular formula C16H24N2O2 . It is a crystalline powder with a white-yellow color .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H24N2O4/c1-16(2,3)23-15(22)18-17(14(20)21)9-10-19(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21) . This indicates that the compound contains a pyrrolidine ring, which is substituted with a benzyl group and a tert-butoxycarbonylamino group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.38 g/mol . It has a melting point of 113°C . It is a crystalline powder with a white-yellow color .

Scientific Research Applications

Metabolism and Bioactivation

  • The compound has been studied in the context of metabolism and bioactivation, particularly involving cytochrome P450 isoforms. For instance, a study investigated the in vitro metabolism of a prostaglandin E2 agonist, structurally related to this compound, in human liver microsomes and major recombinant human cytochrome P450 isoforms. The study found that the compound was metabolized by at least three recombinant human P450s: CYP3A4, CYP3A5, and CYP2C8, and the major metabolic pathways involved oxidation of the tert-butyl moiety and N-dealkylation of the methylphenoxy acetic acid moiety (Prakash et al., 2008).

Synthesis and Derivatization

  • The compound is also significant in the synthesis of more complex organic molecules. A study highlighted the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides to form pyrrolidine analogs, which is critical in the synthesis of various organic compounds (Leban & Colson, 1996).
  • Additionally, an enantioselective synthesis involving this compound was detailed, showcasing its importance in the creation of potent CCR2 antagonists, a class of molecules relevant in therapeutic applications (Campbell et al., 2009).

Application in Drug Design and Development

  • The compound has applications in the design and development of novel drugs. For instance, its derivatives have been explored for creating new drug designs, such as the synthesis of pseudopeptidic diazepines, which are potential candidates for novel pharmacological agents (Lecinska et al., 2010).
  • Furthermore, research has been conducted on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, highlighting the compound's relevance in antiviral drug development (Wang et al., 2001).

Structural and Chemical Properties

  • Studies have also focused on understanding the structural and chemical properties of derivatives of this compound. For example, research on the synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one provided insights into the reaction mechanisms and structural aspects of related pyrrolidine derivatives (Vo-Hoang et al., 2004).

properties

IUPAC Name

1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)18-17(14(20)21)9-10-19(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFJWKWTINVBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662910
Record name 1-Benzyl-3-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid

CAS RN

1027511-74-5
Record name 1-Benzyl-3-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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